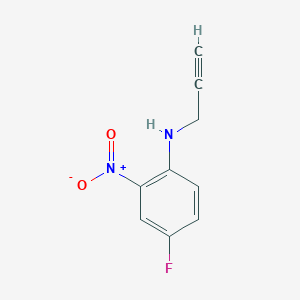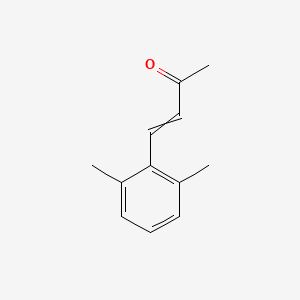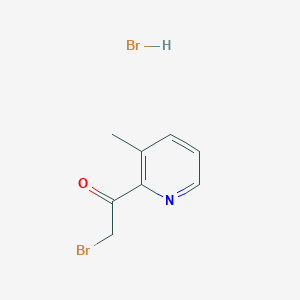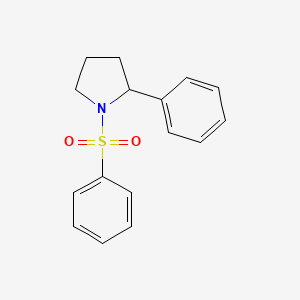
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is an organic compound that belongs to the class of sulfones. Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms. This compound is notable for its unique structure, which includes a pyrrolidine ring substituted with phenyl and phenylsulfonyl groups. The presence of these groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine typically involves the reaction of pyrrolidine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The choice of solvents and reagents is optimized to minimize environmental impact and enhance process efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonates.
Reduction: The compound can be reduced to form sulfides or thiols under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyrrolidine ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
(RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine involves its interaction with various molecular targets and pathways. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The phenyl groups contribute to the compound’s hydrophobicity and aromatic interactions, which can affect its biological activity and solubility.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)pyrrole: Another sulfone with a pyrrole ring instead of pyrrolidine.
Phenylsulfonylacetophenone: A sulfone with a ketone functional group.
Phenylsulfonylmethane: A simpler sulfone with a methane backbone.
Uniqueness: (RS)-1-Benzenesulfonyl-2-phenyl-pyrrolidine is unique due to its specific substitution pattern and the presence of both phenyl and phenylsulfonyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications that require specific structural features.
Propiedades
Fórmula molecular |
C16H17NO2S |
|---|---|
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-2-phenylpyrrolidine |
InChI |
InChI=1S/C16H17NO2S/c18-20(19,15-10-5-2-6-11-15)17-13-7-12-16(17)14-8-3-1-4-9-14/h1-6,8-11,16H,7,12-13H2 |
Clave InChI |
NSVLSEUPXYUAHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
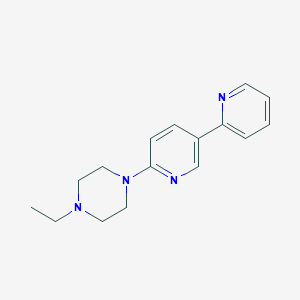
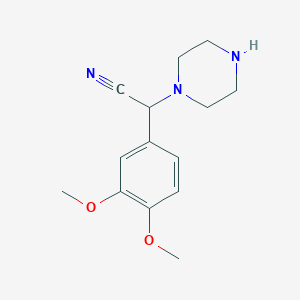
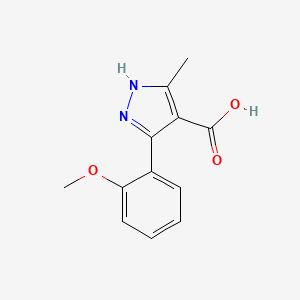


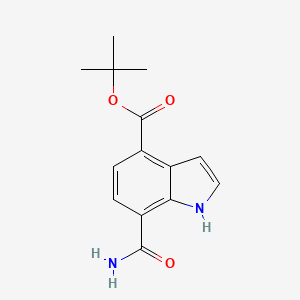
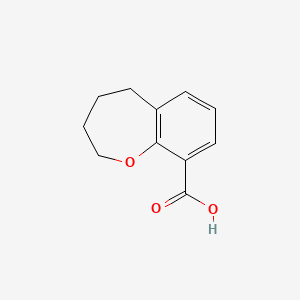
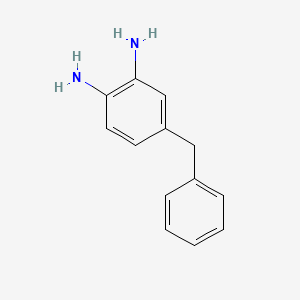
![1-[[4-(1,1-Dimethylethyl)phenyl]methyl]-4-piperidinamine](/img/structure/B8471144.png)
![2-(Iodomethyl)imidazo[1,2-a]pyridine](/img/structure/B8471146.png)
